Nafoxidine Hydrochloride

Catalog No.
S536605
CAS No.
1847-63-8
M.F
C29H32ClNO2
M. Wt
462.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafoxidine Hydrochloride

CAS Number

1847-63-8

Product Name

Nafoxidine Hydrochloride

IUPAC Name

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride

Molecular Formula

C29H32ClNO2

Molecular Weight

462.0 g/mol

InChI

InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H

InChI Key

HJOOGTROABIIIU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Hydrochloride, Nafoxidine, Nafoxidine, Nafoxidine Hydrochloride, U 11,100A, U 11000A, U-11,100A, U-11000A, U11,100A, U11000A

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl

The exact mass of the compound Nafoxidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nafoxidine hydrochloride (CAS 1847-63-8) is a non-steroidal selective estrogen receptor modulator (SERM) featuring a tetrahydronaphthalene core. While structurally related to triphenylethylene derivatives like tamoxifen, nafoxidine is primarily procured today as a specialized biochemical tool rather than a therapeutic agent. Its value in modern laboratory workflows stems from its highly soluble hydrochloride salt form, its distinct estrogen receptor binding kinetics, and its off-target pharmacological profile as a cannabinoid receptor inverse agonist. These properties make it an essential benchmark compound for structural biology, receptor kinetic modeling, and endocannabinoid system research [1].

Substituting nafoxidine hydrochloride with generic SERMs like tamoxifen or raloxifene compromises experimental integrity in several specialized assays. Attempting to substitute the hydrochloride salt with nafoxidine free base drastically reduces aqueous solubility, necessitating high concentrations of DMSO (often >1%) which can induce cytotoxicity and confound cell-based assay readouts. Furthermore, nafoxidine induces a distinct receptor conformation and exhibits an association rate significantly slower than standard agonists, meaning substitution with other SERMs will alter co-regulator recruitment dynamics in structural biology studies [1].

Aqueous Solubility and Formulation Compatibility

Nafoxidine hydrochloride offers superior processability for aqueous assay environments compared to its free base counterpart. The hydrochloride salt achieves an aqueous solubility of up to 20 mg/mL, whereas the free base is virtually insoluble in water (approx. 0.011 mg/mL) and requires lipophilic organic solvents. This >1800-fold increase in aqueous solubility allows researchers to dose cell cultures directly or minimize DMSO concentrations to negligible levels, preventing solvent-induced artifacts in sensitive cellular models .

Evidence DimensionAqueous Solubility
Target Compound DataUp to 20 mg/mL (Nafoxidine HCl)
Comparator Or Baseline~0.011 mg/mL (Nafoxidine free base)
Quantified Difference>1800-fold increase in aqueous solubility
ConditionsRoom temperature, aqueous solvent (H2O)

Enables high-concentration dosing in cell-based assays without the cytotoxic or confounding effects of high DMSO concentrations.

Estrogen Receptor Binding Kinetics

Surface plasmon resonance (SPR) biosensor analyses reveal that nafoxidine possesses distinct binding kinetics compared to natural agonists. Nafoxidine binds to the human estrogen receptor with an association rate that is approximately 500-fold slower than that of agonists such as estriol and beta-estradiol. This slow association phase is indicative of the antagonist binding to and stabilizing an altered, distinct conformation of the receptor's ligand-binding domain, which differs fundamentally from the active conformation induced by estradiol [1].

Evidence DimensionER Association Rate
Target Compound Data~500-fold slower association rate
Comparator Or BaselineAgonists (Estriol, beta-estradiol)
Quantified Difference500-fold kinetic difference in association
ConditionsHigh-resolution SPR biosensor assay of human ER ligand-binding domain

Critical for researchers designing co-regulator recruitment assays where specific ligand-induced conformational changes dictate protein-protein interactions.

Off-Target Cannabinoid Receptor (CB1/CB2) Inverse Agonism

Beyond its primary SERM activity, nafoxidine acts as a potent inverse agonist at cannabinoid receptors. Unlike ospemifene (which is CB1 selective) or bazedoxifene (which is CB2 selective), nafoxidine binds non-selectively to both CB1 and CB2 receptors. In functional assays, nafoxidine reduces basal G-protein activity with IC50 values in the nanomolar to low micromolar range, and acts as a surmountable antagonist against CB receptor agonists like CP-55,940. This dual-targeting profile makes it a distinct pharmacological tool compared to highly selective SERMs [1].

Evidence DimensionCB1/CB2 Receptor Selectivity and Activity
Target Compound DataNon-selective CB1/CB2 inverse agonist (IC50 in nM to low μM range)
Comparator Or BaselineOspemifene (CB1 selective) / Bazedoxifene (CB2 selective)
Quantified DifferenceBroader receptor targeting (dual CB1/CB2) vs. subtype-selective analogs
ConditionsIntact CHO-hCB1 and CHO-hCB2 cell adenylyl cyclase assays

Provides a validated tool compound for investigating the cross-talk between estrogenic and endocannabinoid signaling pathways.

High-Concentration Aqueous In Vitro Assays

Where experimental designs require high-concentration dosing in cell culture media without the cytotoxic interference of DMSO, nafoxidine hydrochloride is the required form over the free base due to its 20 mg/mL aqueous solubility .

Structural Biology and Co-Regulator Recruitment Studies

Utilized in SPR and crystallographic workflows where researchers must induce and stabilize the specific, slow-associating antagonist conformation of the estrogen receptor ligand-binding domain [1].

Endocannabinoid System Cross-Talk Research

Deployed as a non-selective CB1 and CB2 inverse agonist in functional adenylyl cyclase assays to study the off-target effects of SERMs and the intersection of estrogenic and cannabinoid signaling [2].

Receptor Kinetic Benchmarking

Serves as a kinetic baseline in biosensor assays for evaluating the association and dissociation rates of novel synthetic SERMs against a well-characterized, slow-associating antagonist [1].

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

461.2121570 Da

Monoisotopic Mass

461.2121570 Da

Heavy Atom Count

33

UNII

SU8WBD61G1

Related CAS

1845-11-0 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

Nafoxidine Hydrochloride is the hydrochloride salt of the partial estrogen antagonist nafoxidine. Nafoxidine competes with endogenous estrogen for binding to specific estrogen receptors. This agent also inhibits angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF); paradoxically, it may enhance angiogenesis in uterine tissue. Nafoxidine also induces oxidative stress, protein kinase C and calcium signaling. (NCI04)

MeSH Pharmacological Classification

Estrogen Antagonists

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

1847-63-8

Wikipedia

Nafoxidine

Dates

Last modified: 08-15-2023

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